

Application Notes and Protocols for the In Situ Generation of Unstable Nitroalkynes

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Compound of Interest

Compound Name: *Dinitroethyne*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroalkynes are highly reactive synthetic intermediates with significant potential for the rapid construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. However, their inherent instability and potential explosive nature have historically limited their widespread application. This document provides detailed application notes and experimental protocols for the in situ generation of unstable nitroalkynes and their immediate utilization in cycloaddition reactions, with a focus on methodologies relevant to drug discovery and development. The protocols described herein focus on the generation of nitroalkyne equivalents from stable precursors, thereby circumventing the challenges associated with their isolation. Both batch and continuous flow methodologies are presented, offering scalable and safer alternatives for handling these energetic intermediates.

Introduction

The nitroalkyne moiety is a powerful tool in synthetic organic chemistry. The strong electron-withdrawing nature of the nitro group activates the alkyne for various transformations,

particularly cycloaddition reactions. However, this high reactivity is coupled with significant instability, as nitroalkynes can readily decompose, sometimes explosively.[1] Early methods for their synthesis, such as the nitration of alkynyl stannanes, often resulted in low yields and rapid decomposition of the product.[2]

A significant breakthrough in this field has been the development of methods for the in situ generation of nitroalkyne equivalents, which are immediately trapped by a reaction partner. This approach avoids the accumulation of the unstable nitroalkyne, thereby enhancing safety and improving reaction efficiency. One of the most successful strategies involves the formation of nitrated vinyl silyltriflate intermediates, which serve as direct precursors to the desired nitroalkyne reactivity in the presence of a suitable trapping agent.[2][3]

This document outlines the generation of these nitroalkyne equivalents and their application in [3+2] dipolar cycloaddition reactions with nitrones to yield highly substituted 4-nitro-4-isoxazolines. Isoxazoline derivatives are of considerable interest in medicinal chemistry, exhibiting a range of biological activities, including antitubercular properties.[4][5][6] The protocols provided are intended to be a practical guide for researchers in academic and industrial settings.

Data Presentation: Scope of the [3+2] Cycloaddition Reaction

The in situ generation of nitroalkyne equivalents followed by their trapping with nitrones has been shown to be a versatile method for the synthesis of 4-nitro-4-isoxazolines. The reaction is compatible with a variety of substituted alkynes and nitrones, as summarized in the tables below.

Table 1: Nitron Scope in the [3+2] Cycloaddition with a Nitroalkyne Equivalent

Entry	Nitrone	Product	Yield (%)	Diastereomeric Ratio
1	5,5-Dimethyl-1-pyrroline N-oxide	18	85	>20:1
2	N-Benzyl- α -phenylnitrone	19	78	1.5:1

Yields reported are isolated yields for reactions conducted on a 1.0 mmol scale.

Table 2: Alkyne Scope in the [3+2] Cycloaddition with a Nitrone

Entry	Alkyne	Product	Yield (%)
1	1-Octyne	20	88
2	Cyclohexylacetylene	21	91
3	1-Adamantylacetylene	22	95
4	Phenylacetylene	23	75
5	4-Methoxyphenylacetylene	24	82
6	4-Chlorophenylacetylene	25	71
7	2-Thienylacetylene	26	68

Yields reported are isolated yields for reactions conducted on a 1.0 mmol scale.

Experimental Protocols

Protocol 1: Batch Synthesis of 4-Nitro-4-isoxazolines via In Situ Generated Nitroalkyne Equivalents

This protocol describes a one-pot batch procedure for the generation of a nitrated vinyl silyltriflate and its subsequent [3+2] cycloaddition with a nitron.

Materials:

- Terminal alkyne (1.0 mmol, 1.0 equiv)
- Nitronium triflate (NO₂OTf) (1.5 mmol, 1.5 equiv)
- Triethylamine (3.0 mmol, 3.0 equiv)
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol, 1.5 equiv)
- Nitron (1.0 mmol, 1.0 equiv)
- Sulfolane (4 mL)
- Dichloromethane (DCM) (1 mL)
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the terminal alkyne (1.0 mmol) and a solution of nitronium triflate (1.5 mmol) in sulfolane/DCM (4:1, 5 mL).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add triethylamine (3.0 mmol) to the stirred solution.
- After 5 minutes, add trimethylsilyl trifluoromethanesulfonate (1.5 mmol).
- Continue stirring at 0 °C for 1 hour to ensure the formation of the nitrated vinyl silyltriflate intermediate.
- Add the nitron (1.0 mmol) to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Upon completion (monitored by TLC or LC-MS), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-nitro-4-isoxazoline.

Protocol 2: Continuous Flow Synthesis of 4-Nitro-4-isoxazolines

Continuous flow processing offers enhanced safety and scalability for reactions involving unstable intermediates. This protocol describes a three-step continuous flow synthesis of 4-nitro-4-isoxazolines.[2]

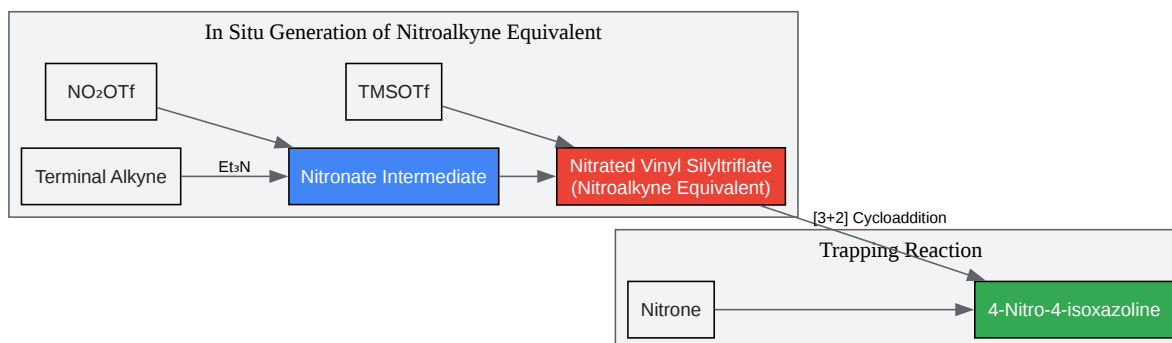
Materials and Equipment:

- Three syringe pumps
- T-mixers
- PFA tubing for reactors
- Back-pressure regulator
- Stock solution of nitronium triflate (NO₂OTf) in sulfolane/DCM
- Stock solution of the terminal alkyne and triethylamine in sulfolane/DCM
- Stock solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in sulfolane/DCM
- Stock solution of the nitronium in sulfolane/DCM

Procedure:

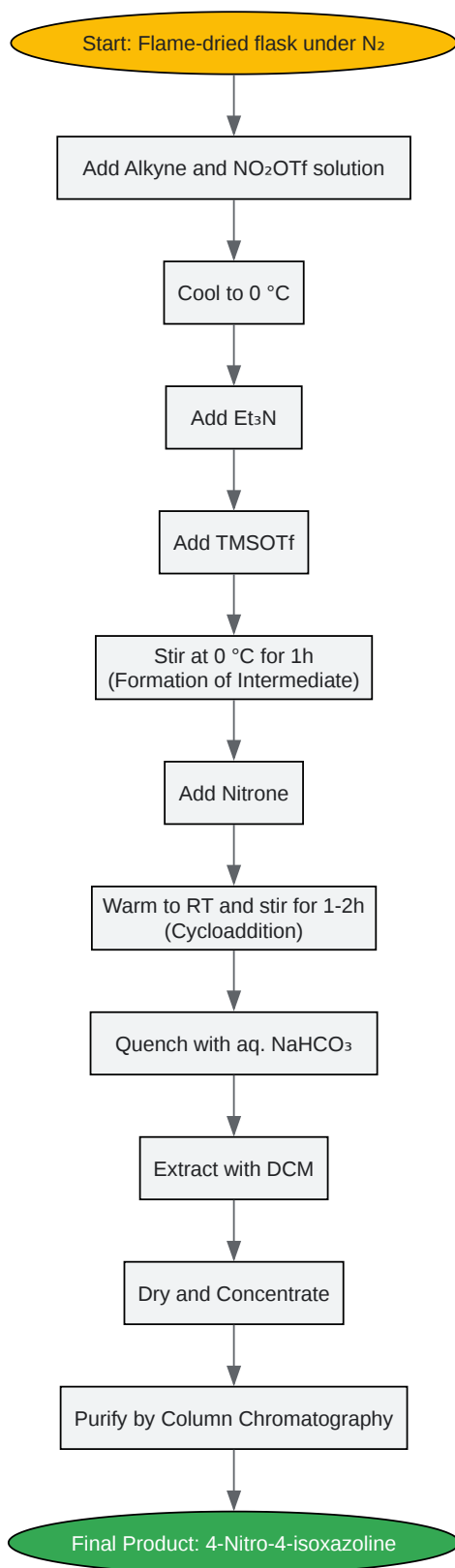
- **Reactor Setup:** Assemble a flow reactor system consisting of three inlet streams connected via T-mixers to sequential reactor coils. A back-pressure regulator should be placed at the end of the system to maintain a constant pressure.
- **Reagent Preparation:** Prepare stock solutions of the reagents as described in the materials section at appropriate concentrations.
- **Step 1: Formation of the Nitronate:** Pump the solutions of the terminal alkyne/triethylamine and nitronium triflate into the first T-mixer and allow them to react in the first reactor coil. The residence time should be optimized for the specific substrate.
- **Step 2: Generation of the Nitroalkyne Equivalent:** Introduce the solution of TMSOTf into the stream from the first reactor via a second T-mixer. The reaction mixture then flows through a second reactor coil to form the nitrated vinyl silyltriflate.
- **Step 3: [3+2] Cycloaddition:** The output from the second reactor is mixed with the nitrone solution at a third T-mixer. The final reaction mixture passes through a third reactor coil to allow for the cycloaddition to occur.
- **Collection and Workup:** The product stream exiting the back-pressure regulator is collected. The collected solution is then worked up and purified as described in the batch protocol.

Visualizations



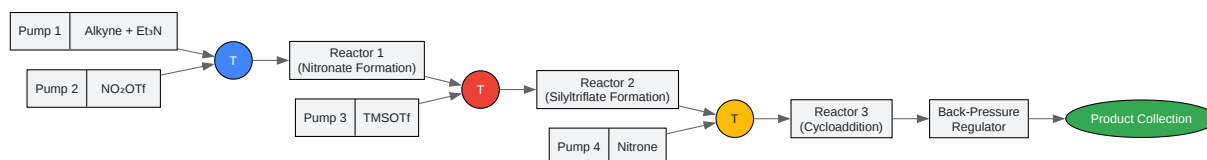
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Caption: Reaction pathway for the in situ generation and trapping of a nitroalkyne equivalent.



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Caption: Experimental workflow for the batch synthesis of 4-nitro-4-isoxazolines.



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Caption: Schematic of the continuous flow setup for 4-nitro-4-isoxazoline synthesis.

Applications in Drug Development

The synthesis of highly functionalized heterocycles is a cornerstone of modern drug discovery. The 4-nitro-4-isoxazoline scaffold, readily accessible through the methods described, represents a valuable building block for the development of new therapeutic agents.

- **Privileged Scaffolds:** Isoxazolines are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a variety of biological targets.[7]
- **Antitubercular Activity:** Nitro-containing compounds, including those with isoxazoline moieties, have shown promising activity against *Mycobacterium tuberculosis*. [4][5] The nitro group can be essential for the mechanism of action of these compounds.
- **Synthetic Versatility:** The nitro group in the resulting isoxazolines can be further transformed into other functional groups, such as amines or carbonyls, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.
- **Lead Optimization:** The modular nature of the synthesis allows for the rapid generation of analog libraries by varying the alkyne and nitron starting materials. This is particularly useful in the lead optimization phase of drug development.

Conclusion

The in situ generation of unstable nitroalkynes via nitrated vinyl silyltriflate equivalents provides a safe and efficient entry into the chemistry of these reactive species. The subsequent [3+2] cycloaddition with nitrones is a robust method for the synthesis of medicinally relevant 4-nitro-4-isoxazolines. The availability of both batch and continuous flow protocols makes this chemistry accessible and scalable for applications in drug discovery and development. The ability to rapidly construct complex heterocyclic scaffolds highlights the importance of this methodology for medicinal chemists and researchers in the pharmaceutical sciences.

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